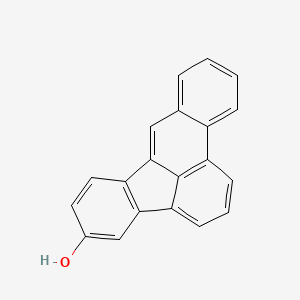
Benz(e)acephenanthrylen-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(e)acephenanthrylen-5-ol is an organic compound with the chemical formula C20H12O. It is a polycyclic aromatic hydrocarbon (PAH) composed of a central 5-membered ring surrounded by four benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(e)acephenanthrylen-5-ol typically involves multi-step organic reactions. One common method is the cyclization of 4-(5-acenapthenyl)butyric acid . This process involves several steps, including condensation and cyclization reactions, under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, which may involve high-temperature reactions and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benz(e)acephenanthrylen-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroaromatic compounds.
Scientific Research Applications
Benz(e)acephenanthrylen-5-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential effects on biological systems, including its interactions with DNA and proteins.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Benz(e)acephenanthrylen-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
Acephenanthrylene: A tetracyclic polycyclic aromatic hydrocarbon with a similar structure but different chemical properties.
Benzo[e]fluoranthene: Another polycyclic aromatic hydrocarbon with a structure closely related to Benz(e)acephenanthrylen-5-ol.
Uniqueness
This compound is unique due to its specific arrangement of benzene rings and the presence of a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
CAS No. |
81824-14-8 |
|---|---|
Molecular Formula |
C20H12O |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaen-19-ol |
InChI |
InChI=1S/C20H12O/c21-13-8-9-15-18(11-13)17-7-3-6-16-14-5-2-1-4-12(14)10-19(15)20(16)17/h1-11,21H |
InChI Key |
FUHOKWKTHPZUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=C(C4=CC2=C1)C=CC(=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


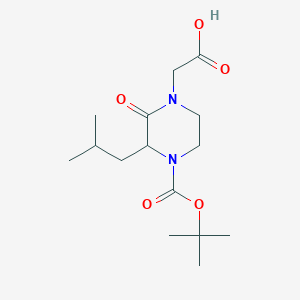
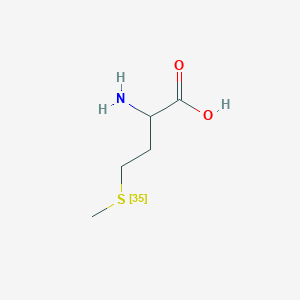
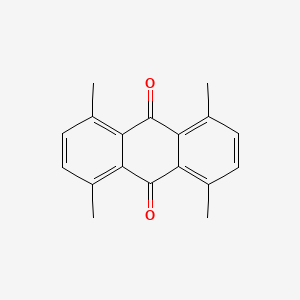
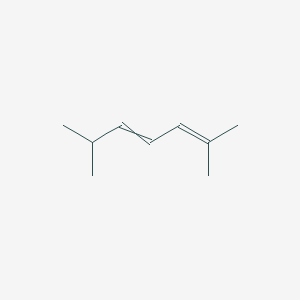
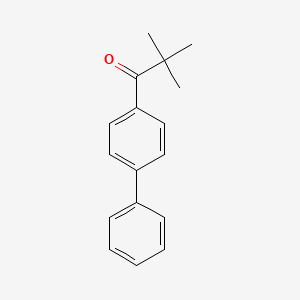
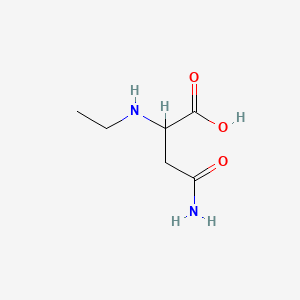
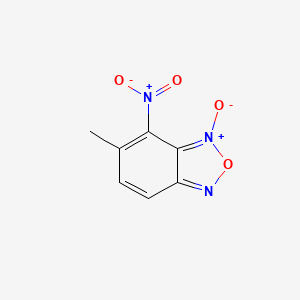
![N-[(4-methoxyphenyl)methyl]-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B14159417.png)
![1-[3-(Acetyloxy)-3-methylpent-4-en-1-yl]-2,5,5,8a-tetramethyldecahydronaphthalen-2-yl acetate](/img/structure/B14159426.png)
![Ethyl 4-[[(5-amino-1H-imidazol-4-yl)carbonyl]amino]benzoate](/img/structure/B14159435.png)
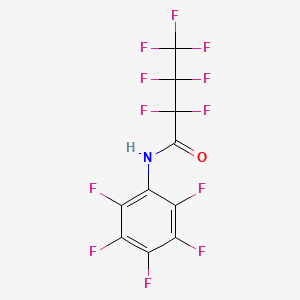

![2-[(2E)-2-(3-bromo-4-{2-[(4-bromophenyl)amino]-2-oxoethoxy}-5-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B14159458.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14159466.png)
